molecular formula C3H8O B1357017 1-Propanol-1,1-d2 CAS No. 40422-04-6

1-Propanol-1,1-d2

Cat. No.: B1357017
CAS No.: 40422-04-6
M. Wt: 62.11 g/mol
InChI Key: BDERNNFJNOPAEC-SMZGMGDZSA-N
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Description

1-Propanol-1,1-d2, also known as propyl-1,1-d2 alcohol, is a deuterated form of 1-propanol. It is a primary alcohol with the molecular formula CH3CH2CD2OH. The compound is characterized by the substitution of two hydrogen atoms with deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propanol-1,1-d2 can be synthesized through several methods. One common approach involves the reduction of propionic acid-d2 using a deuterated reducing agent such as lithium aluminum deuteride (LiAlD4). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, this compound is often produced through the catalytic hydrogenation of propionaldehyde-d2. This process involves the use of a deuterium gas source and a suitable catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction reaction. The reaction is conducted under elevated temperatures and pressures to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

1-Propanol-1,1-d2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to propionic acid-d2 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to propane-d2 using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products Formed

    Oxidation: Propionic acid-d2.

    Reduction: Propane-d2.

    Substitution: Various alkyl halides depending on the substituent introduced.

Scientific Research Applications

1-Propanol-1,1-d2 has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis and isotopic labeling studies.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.

    Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Propanol-1,1-d2 is primarily related to its role as a deuterated solvent or reagent. The presence of deuterium atoms affects the compound’s physical and chemical properties, such as bond strength and reaction kinetics. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the structural elucidation of complex molecules. Additionally, the use of deuterated compounds in metabolic studies allows for the tracking of metabolic pathways and the identification of intermediates.

Comparison with Similar Compounds

1-Propanol-1,1-d2 can be compared with other deuterated alcohols, such as:

    1-Propanol-2,2-d2: Similar in structure but with deuterium atoms at different positions.

    2-Propanol-d8: An isomer with deuterium atoms distributed throughout the molecule.

    Methanol-d4: A simpler alcohol with four deuterium atoms.

Uniqueness

The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful for NMR spectroscopy and metabolic studies. Its distinct deuterium labeling pattern provides unique insights into reaction mechanisms and metabolic pathways that are not easily achievable with non-deuterated or differently labeled compounds.

Properties

IUPAC Name

1,1-dideuteriopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERNNFJNOPAEC-SMZGMGDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480194
Record name 1-Propanol-1,1-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

62.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40422-04-6
Record name 1-Propanol-1,1-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40422-04-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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